molecular formula C16H8Cl2F3NOS B4088528 3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B4088528
M. Wt: 390.2 g/mol
InChI Key: XJCQSXGLTSQDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzothiophene derivative that has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide have been extensively studied. The compound has been shown to possess potent anti-inflammatory and anticancer properties, making it a potential candidate for drug development. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide in lab experiments include its potent anti-inflammatory and anticancer properties, as well as its neuroprotective effects. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide. These include further studies to determine its safety and efficacy in humans, as well as studies to determine its potential use in the treatment of other diseases such as cardiovascular diseases and metabolic disorders. Additionally, research can be conducted to optimize the synthesis method of the compound to obtain higher yields and purity.

Scientific Research Applications

The scientific research application of 3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is vast and varied. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to possess potent anti-inflammatory and anticancer properties, making it a potential candidate for drug development.

properties

IUPAC Name

3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3NOS/c17-11-6-5-8(7-10(11)16(19,20)21)22-15(23)14-13(18)9-3-1-2-4-12(9)24-14/h1-7H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCQSXGLTSQDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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